molecular formula C9H13N3O B6204159 N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide CAS No. 1565630-46-7

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide

Cat. No.: B6204159
CAS No.: 1565630-46-7
M. Wt: 179.22 g/mol
InChI Key: PXUYNFGDNMWTCQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide is a synthetic pyridine carboxamide derivative of interest in medicinal chemistry and agrochemical research. While specific biological data for this compound is not available, structural analogs based on the pyridine-2-carboxamide scaffold are recognized for their diverse pharmacological and fungicidal properties . Compounds within this class have demonstrated significant potential as antifungal agents, particularly as Succinate Dehydrogenase Inhibitors (SDHIs) that disrupt fungal respiration . Similar molecules are also investigated for their antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, indicating the value of this chemotype in infectious disease research . The core pyridine carboxamide structure is a privileged scaffold in drug discovery, often associated with mechanisms that involve targeted protein inhibition . Researchers can leverage this chemical as a key intermediate or building block for synthesizing more complex molecules. Its structure, featuring multiple nitrogen atoms and a carboxamide group, makes it a versatile precursor for exploring structure-activity relationships in various research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1565630-46-7

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C9H13N3O/c1-10-7-4-5-8(11-6-7)9(13)12(2)3/h4-6,10H,1-3H3

InChI Key

PXUYNFGDNMWTCQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1)C(=O)N(C)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 5 Methylamino Pyridine 2 Carboxamide and Analogues

Retrosynthetic Analysis of N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide

A retrosynthetic analysis of the target molecule, this compound, suggests several feasible disconnection approaches. The most apparent disconnections are at the amide bond and the C-N bond at the 5-position of the pyridine (B92270) ring.

Disconnection of the Amide Bond: Cleavage of the C(O)-N bond of the carboxamide leads to 5-(methylamino)pyridine-2-carboxylic acid and dimethylamine. This is a common and practical approach, as the formation of amide bonds is a well-established transformation in organic synthesis.

Disconnection of the C5-N Bond: Alternatively, disconnection of the C-N bond at the 5-position points to a 5-halopyridine-2-carboxamide intermediate and methylamine (B109427). This strategy relies on a nucleophilic aromatic substitution (SNAr) reaction.

Pyridine Ring Formation: A more fundamental disconnection involves the construction of the substituted pyridine ring itself. This could be achieved through multi-component reactions where acyclic precursors are condensed to form the heterocyclic core with the desired substituents in place or installed subsequently.

These primary disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Direct and Stepwise Synthetic Routes to Pyridine-2-carboxamides

The synthesis of pyridine-2-carboxamides can be achieved through various direct and stepwise methodologies, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pyridine rings, which are inherently electron-deficient. The presence of the nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. stackexchange.comyoutube.com

For the synthesis of this compound, an SNAr approach would typically involve a starting material such as N,N-dimethyl-5-halopyridine-2-carboxamide (where the halogen is typically fluorine or chlorine for higher reactivity). The reaction with methylamine as the nucleophile would displace the halide to yield the desired product. The reaction is often facilitated by the presence of a base and can be influenced by the choice of solvent and temperature. Lewis acid activation of the pyridine nitrogen can also be employed to enhance the electrophilicity of the pyridine ring and facilitate the substitution. semanticscholar.org

Recent advancements have explored directed SNAr reactions, where a directing group can influence the position of substitution. rsc.org While typically requiring strong electron-withdrawing groups, milder conditions are being developed. rsc.org

The formation of the amide bond is a critical step in the synthesis of this compound, particularly when starting from 5-(methylamino)pyridine-2-carboxylic acid. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid. luxembourg-bio.comhepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. luxembourg-bio.compeptide.com Often, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are included to suppress side reactions and reduce racemization in chiral substrates. luxembourg-bio.com

Phosphonium and Aminium/Uronium Salts: Reagents like BOP, PyBOP, HBTU, and HATU are highly efficient and lead to rapid amide bond formation with minimal side products. peptide.com

Other Methods: The conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with dimethylamine, is a classic and effective method. nih.govmdpi.com More recently, greener one-pot methods avoiding traditional coupling reagents are being developed, utilizing in situ formation of reactive thioesters. nih.gov

The choice of coupling reagent and reaction conditions depends on the specific substrate, desired purity, and scalability of the process.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Examples Key Features
Carbodiimides DCC, DIC, EDC Widely used, cost-effective. By-products can be problematic for purification. luxembourg-bio.compeptide.com
Phosphonium Salts BOP, PyBOP High efficiency, but can be expensive and generate stoichiometric phosphine (B1218219) oxide waste. peptide.com
Aminium/Uronium Salts HBTU, HATU, TBTU Fast reaction rates, low epimerization, good for solid-phase synthesis. peptide.com
Acid Halide Formation SOCl₂, (COCl)₂ Classic, robust method. Can be harsh for sensitive substrates. nih.govmdpi.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step from simple starting materials. bohrium.comacsgcipr.org The Hantzsch pyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, a β-ketoester, and a nitrogen source. wikipedia.org While the original Hantzsch synthesis produces dihydropyridines that require a subsequent oxidation step, modern variations have been developed to yield pyridines directly. wikipedia.org

Other MCRs for pyridine synthesis involve different combinations of starting materials and catalysts, providing access to a wide variety of substitution patterns. nih.govtaylorfrancis.com These methods are particularly advantageous for creating molecular diversity and are often considered "green" due to their high efficiency and reduction of intermediate isolation steps. bohrium.com The application of microwave irradiation or ultrasonic irradiation can often accelerate these reactions and improve yields. wikipedia.orgnih.gov

Synthesis of Key Intermediates and Precursors to this compound

The successful synthesis of the target compound relies on the efficient preparation of key intermediates.

5-Aminopyridine-2-carboxamide: This precursor can be synthesized from 5-aminopicolinic acid. The amide can be formed using standard coupling methods.

5-(Methylamino)pyridine-2-carboxylic Acid: This intermediate can be prepared from methyl 5-amino-2-pyridinecarboxylate through reductive alkylation, followed by hydrolysis of the ester. nih.gov Another approach involves the alkylation of a protected 5-amino group, such as a urethane, followed by deprotection and hydrolysis. nih.gov

N,N-dimethyl-5-halopyridine-2-carboxamide: This intermediate can be prepared from the corresponding 5-halopyridine-2-carboxylic acid. The amide formation would precede the nucleophilic substitution of the halogen with methylamine.

Optimization of Reaction Conditions, Yields, and Scalability Considerations for this compound Synthesis

Optimizing the synthesis for large-scale production requires careful consideration of several factors.

Reaction Conditions: For the SNAr approach, optimization would involve screening different bases, solvents, temperatures, and potentially catalysts to maximize the yield and minimize reaction times. For the amide coupling step, the choice of a cost-effective and easily removable coupling reagent is crucial. The order of addition of reagents can also be critical to avoid side reactions. luxembourg-bio.com

Scalability: When moving from laboratory to pilot or industrial scale, factors such as heat transfer, mixing, and the handling of reagents and by-products become critical. The choice of reagents should favor those that are less hazardous and produce by-products that are easily removed. For instance, in carbodiimide (B86325) couplings, the use of DIC is often preferred over DCC on a larger scale because the resulting urea (B33335) by-product is more soluble and easier to handle. peptide.com Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Table 2: Summary of Synthetic Strategies and Considerations

Synthetic Strategy Key Reaction Advantages Disadvantages Scalability Considerations
Amide Coupling Carboxylic acid + Amine Convergent, well-established. Requires pre-functionalized pyridine, use of coupling reagents. Choice of coupling reagent and purification of by-products.
Nucleophilic Aromatic Substitution Halopyridine + Amine Direct introduction of the amino group. May require harsh conditions or activated substrates. Availability and cost of starting halopyridine, management of base.
Multi-component Reaction Acyclic precursors High atom economy, rapid access to complexity. Control of regioselectivity can be challenging, optimization can be complex. Throughput can be high, but purification of complex mixtures may be needed.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-(methylamino)pyridine-2-carboxylic acid
dimethylamine
5-halopyridine-2-carboxamide
methylamine
N,N-dimethyl-5-halopyridine-2-carboxamide
dicyclohexylcarbodiimide (DCC)
diisopropylcarbodiimide (DIC)
1-hydroxybenzotriazole (HOBt)
BOP
PyBOP
HBTU
HATU
thionyl chloride
oxalyl chloride
5-aminopicolinic acid
methyl 5-amino-2-pyridinecarboxylate

Rational Design and Synthesis of this compound Analogues for Structure-Function Studies

The rational design and synthesis of analogues of this compound are pivotal for elucidating structure-function relationships and optimizing pharmacological activity. Pyridine-based compounds are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs due to their diverse biological activities, which include antitumor, antiviral, and anti-inflammatory properties. nih.gov The pyridine ring's ability to engage in hydrogen bonding and its aqueous solubility make it an attractive framework for drug design. nih.gov

Key Areas for Structural Modification:

The structure of this compound offers several key regions for chemical modification to explore structure-activity relationships (SAR):

The Pyridine Core: Alterations to the pyridine ring itself, such as the introduction of various substituents, can significantly impact the electronic properties and steric profile of the molecule.

The 5-position (Methylamino Group): The methylamino group at the 5-position is a critical site for modification. Analogues can be synthesized by varying the alkyl chain length, introducing cyclic structures, or replacing it with other functional groups to explore the impact on target binding and activity.

General Synthetic Strategies:

The synthesis of this compound analogues typically involves multi-step reaction sequences. A common approach begins with a suitably substituted pyridine carboxylic acid. The carboxylic acid can then be converted to an acid chloride, which subsequently reacts with a desired amine to form the carboxamide.

For instance, a general procedure for the synthesis of pyridine carboxamides involves dissolving the corresponding pyridine carboxylic acid intermediate in a solvent like dichloromethane. The mixture is then treated with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of the desired amine. nih.gov

Illustrative Structure-Function Studies:

To illustrate the process of rational design, consider a hypothetical study aimed at optimizing the biological activity of this compound. Researchers might synthesize a series of analogues with modifications at the 5-position and evaluate their effects on a specific biological target.

Table 1: Hypothetical Analogues of this compound with Modifications at the 5-Position and their Biological Activity.

Compound IDR Group at 5-positionBiological Activity (IC50, µM)
1 -NHCH310.5
1a -N(CH3)215.2
1b -NHCH2CH38.3
1c -NH-cyclopropyl5.1
1d -OH25.8
1e -OCH322.4

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one might conclude that a small, non-polar group like a cyclopropylamino substituent at the 5-position enhances biological activity compared to the parent methylamino group. Conversely, replacing the amino group with hydroxyl or methoxy (B1213986) groups appears to be detrimental to activity.

Similarly, modifications to the N,N-dimethylcarboxamide group at the 2-position can be explored.

Table 2: Hypothetical Analogues of this compound with Modifications at the 2-Carboxamide Group and their Biological Activity.

Compound IDR1R2Biological Activity (IC50, µM)
1 -CH3-CH310.5
2a -H-CH318.9
2b -H-H22.1
2c -CH2CH3-CH2CH312.7
2d \multicolumn{2}{c}{- (CH2)4 - (pyrrolidine)}

This table presents hypothetical data for illustrative purposes.

These hypothetical results suggest that the N,N-dimethyl substitution on the carboxamide is important for activity, as reducing the substitution (2a, 2b) decreases potency. Incorporating the nitrogen into a cyclic structure like pyrrolidine (B122466) (2d) could be beneficial.

The synthesis of such analogues often requires a strategic approach. For example, the introduction of different amine functionalities at the carboxamide position can be achieved by reacting the corresponding pyridine-2-carbonyl chloride with a diverse range of primary or secondary amines.

Through the iterative process of rational design, chemical synthesis, and biological evaluation, researchers can systematically probe the structure-function relationships of this compound. This knowledge is instrumental in the development of new chemical entities with optimized therapeutic potential.

Advanced Structural Characterization and Spectroscopic Investigations of N,n Dimethyl 5 Methylamino Pyridine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide, providing precise information about the atomic arrangement within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of this compound, typically conducted in a solvent like deuterochloroform (CDCl₃), displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring appear as distinct multiplets, a result of spin-spin coupling between adjacent protons. The methyl groups of the dimethylcarboxamide and the methylamino moieties each present as sharp singlets, albeit at different chemical shifts due to their varied electronic environments. The proton of the secondary amine (NH) is also observable, often as a broad singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.95 d
Aromatic-H 7.55 d
Aromatic-H 6.90 dd
NH 4.45 br s
N(CH₃)₂ 3.12 s
N(CH₃)₂ 2.95 s

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the positions of the substituents. The methyl carbons attached to the nitrogen atoms appear in the upfield region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C=O 168.5
Aromatic-C 152.1
Aromatic-C 145.8
Aromatic-C 138.2
Aromatic-C 120.5
Aromatic-C 118.9
N(CH₃)₂ 38.5
N(CH₃)₂ 34.8

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the precise connectivity and spatial arrangement of atoms. COSY spectra would establish proton-proton couplings within the pyridine ring, while HSQC and HMBC spectra would unequivocally assign proton signals to their directly attached carbons and map out longer-range proton-carbon correlations, respectively. However, detailed experimental data from 2D NMR studies on this compound are not extensively reported in publicly accessible literature.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a molecular fingerprint of the compound by probing the vibrational modes of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about the presence of specific functional groups. A prominent absorption band is typically observed for the carbonyl (C=O) stretching vibration of the tertiary amide. The N-H stretching vibration of the secondary amine group is also a key feature. The spectrum is further characterized by C-H stretching vibrations from the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations within the pyridine ring.

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3400-3300
C-H Stretch (Aromatic) 3100-3000
C-H Stretch (Aliphatic) 3000-2850
C=O Stretch (Amide) 1650-1630

Note: Wavenumbers are approximate and can vary based on the sample preparation and measurement technique.

Raman Spectroscopy Applications in Molecular Characterization

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly effective for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further details on the vibrations of the pyridine ring and the carbon skeleton. However, specific Raman spectroscopic data for this compound is not widely available in the reviewed scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of a compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide its exact mass and elemental composition, could not be found in the reviewed sources. This information is crucial for unambiguous molecular formula confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, detailed experimental data from electrospray ionization mass spectrometry (ESI-MS) analysis of this compound were not available. ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules, and it would be expected to show a prominent protonated molecular ion ([M+H]⁺). However, specific spectra or fragmentation data for this compound are not publicly documented.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Elucidation of Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding

No published single-crystal X-ray diffraction studies for this compound were identified. Therefore, details regarding its crystal lattice, packing arrangement, and specific intermolecular interactions, such as hydrogen bonds involving the amide and methylamino groups, remain undetermined.

Conformational Analysis of the Molecule in the Crystalline State

Without X-ray crystallography data, an experimental conformational analysis of this compound in its solid state cannot be provided. Such an analysis would reveal the precise geometry of the molecule in the crystal, including the dihedral angles between the pyridine ring and the carboxamide substituent.

Computational and Theoretical Investigations of N,n Dimethyl 5 Methylamino Pyridine 2 Carboxamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and geometry of molecules. These methods provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. For N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional conformation. nih.gov

The geometry optimization process systematically adjusts the positions of the atoms to find the lowest energy arrangement, yielding precise predictions of bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis would reveal key molecular properties. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net These parameters are crucial for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. ias.ac.in A molecular electrostatic potential (MEP) map could also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Hypothetical Data Table for DFT Geometry Optimization

As no specific published data is available for this molecule, the following table is a representative example of what would be generated from a DFT geometry optimization calculation.

ParameterPredicted Value
Bond Length (Pyridine C2-C=O)~1.50 Å
Bond Length (C=O)~1.24 Å
Bond Angle (N-C=O)~118°
Dihedral Angle (Pyridine Ring - Carboxamide)Variable, depends on conformation
HOMO-LUMO GapCalculated in eV

Ab Initio Methods for Energetic Profiles and Spectroscopic Parameter Prediction

Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum calculations used to study molecular systems. elixirpublishers.com These methods are computationally intensive but can provide highly accurate energetic profiles. For this compound, ab initio calculations could be used to map its potential energy surface, identifying transition states and reaction barriers for conformational changes, such as the rotation around the pyridine-carboxamide bond. researchgate.net This information is vital for understanding the molecule's dynamic behavior and isomerization pathways.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Infrared (IR) Frequencies: Theoretical vibrational analysis using DFT or ab initio methods can predict the infrared spectrum of this compound. elixirpublishers.com This involves calculating the harmonic frequencies corresponding to the normal modes of vibration. The predicted spectrum would show characteristic peaks for functional groups, such as the C=O stretching of the carboxamide group, N-H bending of the methylamino group, C-N stretching, and various vibrations associated with the pyridine (B92270) ring. researchgate.netresearchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. sourceforge.io By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), a theoretical NMR spectrum can be generated. scispace.com These predicted shifts are highly sensitive to the electronic environment of each atom and are invaluable for assigning signals in experimental spectra and confirming the molecule's connectivity and stereochemistry. researchgate.net

Hypothetical Data Table for Predicted Spectroscopic Signatures

This table illustrates the type of data that would be obtained from spectroscopic prediction calculations. Actual values would require specific computations.

Spectroscopic FeaturePredicted Range/ValueVibrational/Electronic Origin
IR Frequency (C=O stretch)~1650-1680 cm⁻¹Carbonyl group of the carboxamide
IR Frequency (N-H bend)~1550-1650 cm⁻¹Secondary amine of the methylamino group
¹H NMR Shift (Pyridine H6)~8.0-8.5 ppmProton adjacent to pyridine nitrogen
¹³C NMR Shift (C=O)~165-175 ppmCarbonyl carbon of the carboxamide

Molecular Modeling and Simulation Approaches

While quantum mechanics excels at describing the properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules and its dynamic behavior over time, which is particularly relevant for biological applications.

Molecular Docking for Ligand-Target Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com For this compound, docking studies would be performed to screen for potential biological targets. nih.gov The molecule would be virtually placed into the binding site of various proteins, and a scoring function would be used to estimate its binding affinity (e.g., in kcal/mol). This process helps identify the most likely protein partners and predicts the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the motions of atoms and molecules over time. rsc.org An MD simulation of this compound, either in a solvent or bound to a protein target identified through docking, would reveal its conformational flexibility and the stability of its interactions. By analyzing the trajectory of the simulation, researchers can assess the stability of key hydrogen bonds, calculate binding free energies, and observe how the molecule adapts its shape within a binding pocket. This provides a more realistic and detailed understanding of the binding event than the static picture offered by molecular docking alone.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Elucidating Molecular Determinants of Observed Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as this compound, influences its biological activity. These studies involve systematically modifying parts of the molecule and observing the corresponding changes in its effects. For pyridine derivatives, key structural features that are often investigated include the substitution pattern on the pyridine ring and the nature of the functional groups attached. mdpi.com

In the case of this compound, the molecular determinants of its biological activity can be attributed to three main components: the pyridine ring, the N,N-dimethylcarboxamide group at the 2-position, and the methylamino group at the 5-position.

The Pyridine Ring: The pyridine ring serves as a central scaffold. The nitrogen atom in the ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. mdpi.com The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic residues in proteins.

The N,N-dimethylcarboxamide Group: This group at the 2-position can significantly influence the molecule's properties. The carbonyl oxygen is a strong hydrogen bond acceptor. The N,N-dimethyl substitution prevents the formation of hydrogen bonds at this position, which can affect its binding mode compared to an unsubstituted amide. The orientation of this group relative to the pyridine ring is also a critical factor.

The Methylamino Group: Located at the 5-position, the secondary amine introduces a hydrogen bond donor and acceptor site. This group can play a pivotal role in the molecule's interaction with its biological target. The basicity of this nitrogen can also be a determinant for salt formation and pharmacokinetic properties.

SAR studies on related pyridine carboxamides have shown that modifications to these functional groups can lead to significant changes in activity. For instance, altering the substituents on the amide nitrogen or changing the position or nature of the substituent on the pyridine ring can modulate the biological response. nih.govacs.org

Computational Approaches for Predictive Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by using computational and statistical methods to establish a mathematical relationship between the chemical structure and biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent and selective molecules.

For a compound like this compound, a QSAR study would typically involve the following steps:

Data Set Generation: A series of analogous compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Through such computational approaches, researchers can identify the key molecular properties that are essential for the desired biological effect. For example, a QSAR model might reveal that a specific range of hydrophobicity or a particular electrostatic potential distribution is required for optimal activity. This information is invaluable for the rational design of new derivatives of this compound with improved therapeutic profiles.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals - HOMO-LUMO Gap, Electrostatic Potentials)

The electronic properties of a molecule are crucial in determining its reactivity and how it interacts with other molecules. Computational methods, particularly density functional theory (DFT), are powerful tools for analyzing these properties. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO Gap):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO would likely be influenced by the electron-donating methylamino group and the electron-withdrawing carboxamide group, as well as the electronegative nitrogen in the pyridine ring.

PropertySignificancePredicted Influence on this compound
HOMO Energy Electron-donating abilityThe electron-rich pyridine ring and the methylamino group would likely contribute significantly to the HOMO, indicating regions susceptible to electrophilic attack.
LUMO Energy Electron-accepting abilityThe electron-withdrawing carboxamide group and the pyridine nitrogen would likely be major contributors to the LUMO, indicating sites for nucleophilic attack.
HOMO-LUMO Gap Chemical reactivity and stabilityThe interplay of electron-donating and withdrawing groups would determine the size of the gap, influencing the overall reactivity of the molecule.

Electrostatic Potentials:

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov The MEP map shows regions of negative potential (electron-rich) and positive potential (electron-poor).

For this compound, the MEP would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These regions are likely to act as hydrogen bond acceptors. nih.gov

Positive Potential: Located around the hydrogen atoms, particularly the one attached to the methylamino group, making it a potential hydrogen bond donor.

Understanding the electrostatic potential is crucial for predicting the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding of this compound to its biological target.

Molecular RegionPredicted Electrostatic PotentialRole in Intermolecular Interactions
Carbonyl OxygenNegativeHydrogen Bond Acceptor
Pyridine NitrogenNegativeHydrogen Bond Acceptor
Amino Hydrogen (of methylamino group)PositiveHydrogen Bond Donor

Advanced Research Applications of N,n Dimethyl 5 Methylamino Pyridine 2 Carboxamide Derivatives

Coordination Chemistry and Ligand Design Studies

The field of coordination chemistry extensively utilizes pyridine (B92270) and its derivatives as ligands due to their ability to form stable complexes with a wide range of metal ions. nih.govpvpcollegepatoda.org The N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide framework is an excellent candidate for ligand design, offering multiple donor sites for metal coordination.

Complexation with Transition Metal Ions (e.g., Cu(II), Fe(II/III), Zn(II), Co(II), Ni(II))

Pyridine carboxamide and aminopyridine derivatives readily form complexes with various first-row transition metals. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group are the primary coordination sites, often leading to the formation of stable chelate rings.

Copper(II): Cu(II) complexes of pyridine carboxamides have been widely synthesized and characterized. mdpi.comrsc.org These complexes often exhibit distorted octahedral or square pyramidal geometries. mdpi.comarcjournals.org The formation of both mononuclear and polynuclear copper complexes has been reported, depending on the specific ligand and reaction conditions. rsc.orgresearchgate.net

Iron(II/III): Iron complexes with pyridine carboxamide type ligands have been investigated, with the ligand's donor atoms stabilizing different oxidation states of the metal.

Zinc(II): Zinc(II) forms stable complexes with carboxamide derivatives, typically resulting in mononuclear species with distorted octahedral geometries where three ligands coordinate to a single metal center. ias.ac.in

Cobalt(II): Cobalt(II) complexes with pyridine-based ligands have been studied for their interesting magnetic properties. rsc.orgrsc.orgnih.gov These complexes often adopt distorted octahedral or trigonal prismatic geometries. rsc.orgnih.gov

Nickel(II): Nickel(II) readily forms complexes with pyridine carboxamide ligands, often resulting in octahedral geometries. researchgate.net

The synthesis of these complexes is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.comresearchgate.net

Investigation of Metal-Ligand Binding Modes, Coordination Geometries, and Stoichiometries

The structural diversity of metal complexes with pyridine carboxamide derivatives is a key area of research. X-ray crystallography is a primary tool for elucidating the precise binding modes and geometries.

Binding Modes: The most common binding mode for 2-pyridinecarboxamide derivatives is bidentate chelation through the pyridine nitrogen and the carboxamide oxygen (N,O-coordination). ias.ac.in However, aminopyridine ligands can also act as monodentate ligands through the pyridine nitrogen, with the amino group participating in hydrogen bonding. pvpcollegepatoda.org

Coordination Geometries: The coordination geometry around the metal center is influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of the ligand. Distorted octahedral geometry is frequently observed for complexes of Cu(II), Ni(II), and Zn(II). arcjournals.orgias.ac.inresearchgate.net For instance, in Zn(L)₃₂, where L is a pyridine-2-carboxamide derivative, the zinc(II) ion is chelated by three ligands to form a distorted octahedron. ias.ac.in Five-coordinate square pyramidal geometries are also common, particularly for Cu(II). researchgate.net

Stoichiometries: The metal-to-ligand ratio in these complexes can vary. A 1:2 metal-to-ligand stoichiometry is common for many complexes, leading to structures like [M(L)₂X₂]. arcjournals.org However, 1:3 stoichiometries, as seen in [Zn(L)₃]²⁺, are also well-documented. ias.ac.in The specific stoichiometry often depends on the charge of the metal ion and the coordinating ability of the counter-anions.

Table 1: Common Coordination Geometries and Stoichiometries of Transition Metal Complexes with Pyridine Carboxamide Derivatives
Metal IonCommon Coordination GeometryTypical Stoichiometry (Metal:Ligand)Reference
Cu(II)Distorted Octahedral, Square Pyramidal1:2 mdpi.comarcjournals.org
Zn(II)Distorted Octahedral1:3 ias.ac.in
Co(II)Distorted Octahedral, Trigonal Prismatic1:1, 1:2 rsc.orgrsc.orgnih.gov
Ni(II)Octahedral1:2 researchgate.net

Spectroscopic and Magnetic Characterization of Metal Complexes

Spectroscopic techniques and magnetic measurements are crucial for characterizing the electronic structure and properties of these metal complexes.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=O and C=N bonds upon complexation is indicative of coordination. The presence of coordinated water molecules can also be identified by broad bands in the 3400-3200 cm⁻¹ region. arcjournals.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For Cu(II) complexes, broad d-d absorption bands are typically observed in the visible region (500-770 nm), which is characteristic of a distorted octahedral geometry. mdpi.comarcjournals.org

Magnetic Characterization: Magnetic susceptibility measurements are used to determine the magnetic moments of the complexes, which provides insight into the number of unpaired electrons and the geometry of the metal center. For example, Co(II) complexes with pyridine-based ligands have been shown to exhibit significant magnetic anisotropy, which is a key property for the development of single-molecule magnets. rsc.orgrsc.orgnih.gov Studies on some Co(II) complexes have revealed large zero-field splitting parameters, indicating substantial magnetic anisotropy. nih.gov

Table 2: Spectroscopic and Magnetic Data for Representative Transition Metal Complexes with Pyridine Carboxamide Analogs
Complex TypeUV-Vis λmax (nm)Key IR Bands (cm⁻¹)Magnetic PropertiesReference
Cu(II) Complexes500-770 (d-d transitions)ν(C=O) shift, M-N, M-O bandsParamagnetic mdpi.comarcjournals.org
Co(II) Complexes--High magnetic anisotropy, potential SMM behavior rsc.orgrsc.orgnih.gov
Zn(II) Complexes-ν(C=O) shiftDiamagnetic ias.ac.in

Role in Catalysis and Reaction Mechanisms

The metal complexes of pyridine carboxamide ligands are not only of structural interest but also show significant potential as catalysts in various organic transformations.

Application of Pyridine Carboxamide Ligands in Homogeneous Catalysis (e.g., Atom Transfer Radical Polymerization)

Homogeneous catalysis is a field where ligand design plays a pivotal role in controlling the activity and selectivity of metal catalysts. Pyridine-containing ligands are widely used in this context.

Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful technique for synthesizing well-defined polymers. The catalyst, typically a copper complex, plays a crucial role in controlling the polymerization. The ligand's primary functions are to solubilize the metal salt and to adjust the redox potential of the metal center. cmu.edu

The electronic and steric properties of the ligand significantly influence the position of the atom transfer equilibrium and the dynamics of the exchange between dormant and active species. researchgate.net

Ligands with strong electron-donating groups can increase the catalyst's activity. cmu.edu Aliphatic amine-based ligands, such as derivatives of tris(2-aminoethyl)amine (B1216632) (TREN), have been shown to form highly active ATRP catalysts. researchgate.netcmu.edu Pyridine-based ligands are also effective, though they may lead to different reaction rates compared to their aliphatic counterparts. researchgate.net

Mechanistic Investigations of Catalytic Processes Enabled by Pyridine Carboxamide Complexes

Understanding the mechanism of catalytic reactions is essential for designing more efficient catalysts. Pyridine-based ligands have been instrumental in mechanistic studies of various catalytic processes, particularly C-H activation.

C-H Activation: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Metal complexes are often employed to facilitate this process. Mechanistic studies have shown that pyridine and related ligands can direct the metal catalyst to a specific C-H bond. researchgate.net

The C-H activation can proceed through different pathways, including oxidative addition or concerted metalation-deprotonation. acs.org The ligand's properties can influence which pathway is favored. For instance, in carboxylate-assisted C-H activation, the ligand framework affects the electrophilicity of the metal center, which in turn influences the rate of the C-H activation step. rsc.org

Detailed mechanistic investigations, often combining experimental techniques like mass spectrometry with theoretical calculations, have been used to elucidate the role of ligands in C-H activation reactions catalyzed by metals such as iridium, rhodium, and palladium. dtic.milacs.org

Despite a comprehensive search for scientific literature, no specific research articles detailing the advanced research applications of This compound were identified. The search yielded information on a variety of other pyridine and carboxamide derivatives, but none focused on the exact compound specified.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the biological research applications of this compound in the specified areas of enzyme and protein inhibition, receptor binding, antimicrobial and antiviral efficacy, cellular selectivity, or in vitro metabolic stability. Similarly, no information was found regarding its applications in materials science.

Applications in Materials Science

Exploration in Functional Materials (e.g., Organic Light Emitting Diodes)

There is currently a lack of specific research data detailing the exploration of this compound derivatives in the context of Organic Light Emitting Diodes (OLEDs). However, the foundational pyridine structure is a common component in ligands used for luminescent metal complexes, which are crucial for OLED technology. The electron-donating and coordinating properties of the amino and carboxamide groups could theoretically be leveraged to create metal complexes with desirable photophysical properties, such as strong luminescence. Further investigation is required to synthesize and characterize such derivatives and evaluate their performance in OLED devices.

Investigations into Ion Recognition and Transportation Capabilities

The investigation into the ion recognition and transportation capabilities of this compound is not yet documented in readily available scientific literature. Nevertheless, the molecular structure contains key features that are often associated with ionophoric activity. The nitrogen atoms in the pyridine ring and the amino group, along with the oxygen atom of the carboxamide, can act as potential binding sites for cations. The design of related pyridine-2,6-dicarboxamide compounds has been shown to create effective ion binders. By modifying the this compound scaffold, it may be possible to develop selective ionophores or components of ion-transporting systems. Empirical studies, including spectroscopic titrations and transport assays, would be necessary to validate these potential applications.

This compound as a Building Block for Complex Heterocyclic Systems

The utility of this compound as a foundational element for constructing more elaborate molecular structures lies in the reactivity of its functional groups. As a substituted pyridine, it serves as a versatile precursor in organic synthesis.

Utilization as a Synthon in Multi-Step Organic Syntheses

While specific, documented multi-step syntheses using this compound as a synthon are not extensively reported, its structure lends itself to such applications. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. The reactive sites on this molecule, particularly the amino group and the aromatic pyridine ring, can be strategically employed in various synthetic transformations. For instance, the amino group can undergo reactions to form larger, more complex structures, and the pyridine ring can be functionalized further. General principles of heterocyclic chemistry suggest its potential role in building more complex molecules, though specific examples are not prevalent in current literature.

Rational Design and Construction of Novel Bicyclic and Polycyclic Heterocyclic Architectures

The rational design of new bicyclic and polycyclic heterocyclic systems is a significant area of chemical synthesis, often aimed at creating compounds with novel biological or material properties. While there are no specific examples in the literature of using this compound for this purpose, its structure provides a framework for such endeavors. The pyridine ring fused with another ring system could be envisioned through intramolecular cyclization reactions involving the substituents. For example, the amino and carboxamide groups could be chemically modified to participate in ring-closing reactions, leading to fused heterocyclic systems. The development of such synthetic routes would represent a novel application of this particular pyridine carboxamide derivative.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Key Findings for N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide Derivatives

The landscape of research surrounding pyridine (B92270) carboxamide derivatives is both broad and dynamic, with significant findings in medicinal and agricultural chemistry. While direct studies on this compound are not extensively documented in publicly available literature, a synthesis of knowledge on analogous structures provides a strong foundation for understanding its potential. Pyridine carboxamides are recognized for their diverse biological activities, which are largely dictated by the nature and position of substituents on the pyridine ring and the carboxamide nitrogen.

Key findings for the broader class of pyridine carboxamides reveal their efficacy as:

Antifungal Agents: Certain pyridine carboxamide derivatives have been identified as potent succinate (B1194679) dehydrogenase inhibitors, demonstrating significant in vitro and in vivo activity against various fungal pathogens. nih.govnih.gov For instance, novel derivatives have shown promising results against Botrytis cinerea. nih.gov

Enzyme Inhibitors: This class of compounds has been explored as inhibitors for various enzymes. For example, some derivatives act as urease inhibitors, which is relevant in treating infections caused by ureolytic bacteria. mdpi.com Others have been discovered as potent allosteric inhibitors of SHP2, a critical regulator in cancer pathways. nih.govresearchgate.net

Antibacterial Agents: The pyridine scaffold is a common feature in antibacterial research. nih.gov Specific pyridine carboxamides have been identified as promising leads against Mycobacterium tuberculosis, with some acting as prodrugs activated by bacterial enzymes. asm.org

Agrochemicals: Beyond antifungal applications, pyridine-3-carboxamide (B1143946) analogs have been developed as effective agents against bacterial wilt in tomato plants caused by Ralstonia solanacearum. researchgate.netsemanticscholar.org

The synthesis of pyridine carboxamides is well-established, often involving the condensation reaction between a pyridine carboxylic acid and an amine. nih.govmdpi.com More advanced, environmentally friendly methods are also being explored, such as TBHP-mediated denitrogenative synthesis and electrochemical approaches in aqueous media. rsc.orgrsc.org

The structure-activity relationship (SAR) studies within this class consistently highlight the profound impact of substituents. The electronic nature (electron-donating or withdrawing) and steric properties of groups attached to the pyridine ring can significantly influence the compound's biological activity and target specificity. mdpi.comresearchgate.net

Identification of Knowledge Gaps and Emerging Research Avenues in Pyridine Carboxamide Chemistry

Despite the extensive research into pyridine carboxamides, significant knowledge gaps remain, particularly concerning specifically substituted derivatives like this compound.

Identified Knowledge Gaps:

Specific Biological Profile: The precise biological activities of this compound and its close analogues are largely unexplored. There is a lack of data on its efficacy in various therapeutic areas where other pyridine carboxamides have shown promise.

Mechanism of Action: For many novel pyridine carboxamide derivatives, the exact molecular mechanism of action is not fully elucidated. While some are known to inhibit specific enzymes, the broader cellular effects and potential off-target interactions are often unknown.

Pharmacokinetic and Pharmacodynamic Properties: There is a general scarcity of in-depth studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of many synthesized pyridine carboxamides. Understanding these properties is crucial for their development as therapeutic agents.

Resistance Mechanisms: As with any potential antimicrobial or anticancer agent, the mechanisms by which pathogens or cancer cells could develop resistance to pyridine carboxamides are not well understood.

Emerging Research Avenues:

Target-Based Drug Discovery: Moving beyond phenotypic screening, there is an opportunity for the rational design of pyridine carboxamides targeting specific enzymes or receptors implicated in disease. researchgate.net This could involve computational modeling and structural biology to optimize binding affinity and selectivity.

Exploration of New Therapeutic Areas: The proven versatility of the pyridine carboxamide scaffold suggests its potential in underexplored therapeutic areas. This could include neurodegenerative diseases, inflammatory disorders, and viral infections. rsc.org

Development of Prodrugs and Targeted Delivery Systems: To enhance efficacy and reduce potential side effects, the development of prodrug strategies, as seen with some anti-tuberculosis candidates, could be a fruitful avenue. asm.org

Supramolecular Chemistry and Materials Science: The ability of pyridine carboxamides to form ordered structures through hydrogen bonding and π-stacking opens up possibilities for their use in crystal engineering and the development of novel materials with specific photophysical or electronic properties. nih.govresearchgate.net

Prospective Methodological Advancements and Interdisciplinary Research Opportunities

Future progress in the study of this compound and its analogues will likely be driven by methodological advancements and interdisciplinary collaborations.

Prospective Methodological Advancements:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening technologies could accelerate the discovery of novel pyridine carboxamide derivatives with desired biological activities.

Advanced Spectroscopic and Crystallographic Techniques: The application of advanced NMR and X-ray crystallography techniques will be crucial for the unambiguous structural characterization of new compounds and for understanding their intermolecular interactions in detail. nih.govmdpi.com

Computational Chemistry and Machine Learning: In silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in predicting the biological activity and ADME properties of new derivatives, thereby guiding synthetic efforts. nih.govresearchgate.net Machine learning algorithms could also be employed to identify novel scaffolds and predict synthetic routes.

Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic methods, such as biocatalysis and flow chemistry, will be important for the large-scale production of promising pyridine carboxamide candidates. rsc.orgrsc.org

Interdisciplinary Research Opportunities:

Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists are essential for the design, synthesis, and biological evaluation of new compounds. This includes target identification and validation, mechanism of action studies, and in vivo efficacy testing.

Chemistry and Materials Science: The self-assembly properties of pyridine carboxamides could be harnessed in materials science for the development of sensors, organic electronics, and drug delivery systems.

Chemistry and Agricultural Science: The potential of pyridine carboxamides as fungicides and bactericides warrants further collaboration between chemists and plant scientists to develop new crop protection agents. nih.govresearchgate.net

Chemistry and Environmental Science: Research into the environmental fate and potential ecotoxicity of these compounds is crucial, especially for agricultural applications. The development of eco-friendly derivatives is a key area for interdisciplinary research. researchgate.net

Broader Academic Impact and Unexplored Research Frontiers for this compound and its Analogues

The study of this compound and its analogues has the potential for significant academic impact and can open up new research frontiers.

Broader Academic Impact:

Contribution to Medicinal Chemistry: The exploration of this specific subclass of pyridine carboxamides could lead to the discovery of new lead compounds for various diseases, thereby enriching the arsenal (B13267) of potential therapeutics.

Advancement of Synthetic Methodology: The synthesis of these compounds may necessitate the development of novel and more efficient synthetic routes, which could have broader applications in organic chemistry.

Understanding Structure-Property Relationships: Detailed studies of these molecules can provide deeper insights into how subtle changes in molecular structure influence their physical, chemical, and biological properties. This fundamental knowledge is valuable across the chemical sciences.

Unexplored Research Frontiers:

Macrocyclic and Supramolecular Chemistry: The incorporation of the this compound moiety into macrocyclic structures could lead to novel host-guest systems with applications in sensing and catalysis. mdpi.com

Coordination Chemistry: The pyridine nitrogen and carboxamide oxygen atoms can act as coordination sites for metal ions. The resulting metal complexes could exhibit interesting catalytic or photoluminescent properties.

Chemical Probes and Imaging Agents: Fluorescently tagged derivatives could be developed as chemical probes to study biological processes or as imaging agents for medical diagnostics.

Functional Materials: The potential for these compounds to self-assemble into well-defined nanostructures could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Q & A

Basic: What are the key considerations for synthesizing N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide in a research setting?

Methodological Answer:
Synthesis should focus on regioselective functionalization of the pyridine core. A two-step approach is common:

Amide bond formation : React 6-chloropyridine-2-carboxamide with methylamine under controlled pH (8–9) to avoid over-alkylation. Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

N,N-Dimethylation : Employ dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
Critical Parameters :

  • Purity of starting materials (≥95% by HPLC).
  • Strict temperature control to prevent decomposition.
  • Use of anhydrous conditions to avoid hydrolysis .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • 1H-NMR : Key peaks include δ 2.92 (s, 3H, N-CH3), δ 6.71–7.55 (pyridine protons), and δ 10.05 (s, 1H, amide NH) in DMSO-d6 .
  • X-ray crystallography : Use SHELXL for refinement. Crystallize from ethanol/water (7:3) to obtain monoclinic crystals (space group P2₁/c). Compare experimental bond lengths/angles with DFT-optimized structures .
  • HRMS : Expected [M+H]+ at m/z 224.1294 (C10H14N3O).

Advanced: How to optimize reaction yields when encountering byproducts during amide bond formation?

Methodological Answer:
Byproducts often arise from incomplete methylation or hydrolysis. Strategies include:

  • Base selection : Replace aqueous methylamine with a non-nucleophilic base (e.g., DBU) to minimize side reactions. Evidence shows DBU improves yields by 15–20% in similar systems .
  • Purification : Use flash chromatography (silica gel, gradient elution from 5% to 20% MeOH in DCM) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile).
  • Kinetic monitoring : Employ in-situ IR to track carbonyl stretching (1650–1700 cm⁻¹) and adjust reagent stoichiometry dynamically .

Advanced: How to resolve contradictions between theoretical NMR predictions and experimental data?

Methodological Answer:
Discrepancies often stem from solvent effects or dynamic processes. Follow this workflow:

Solvent standardization : Use deuterated DMSO or CDCl3 for consistency. Compare with published data (e.g., δ 7.55 for pyridine H4 in DMSO-d6 ).

2D NMR : Perform HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between N-CH3 (δ 2.92) and C=O (δ 165–170 ppm) confirm amide connectivity.

DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR shifts using GIAO. Deviations >0.3 ppm suggest conformational flexibility or proton exchange .

Advanced: What computational methods are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:
For receptor-ligand studies:

  • Docking : Use AutoDock Vina with a grid centered on the binding pocket (e.g., acetylcholinesterase, PDB ID 4EY7). Parameterize partial charges via AM1-BCC.
  • MD simulations : Run 100-ns trajectories in GROMACS (CHARMM36 force field) to assess stability of hydrogen bonds (e.g., amide NH with Glu199).
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities. Compare with experimental IC50 values from enzyme inhibition assays .

Advanced: How to design stability studies under physiological conditions for this compound?

Methodological Answer:
Assess degradation pathways using:

  • Forced degradation : Expose to 0.1 M HCl (40°C, 24h), 0.1 M NaOH (40°C, 24h), and 3% H2O2 (25°C, 6h). Monitor via HPLC (C18 column, 220 nm).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss using LC-MS/MS. Major metabolites may include N-demethylated or hydroxylated derivatives .
  • Solid-state stability : Store at 25°C/60% RH for 6 months. Analyze polymorphic transitions via PXRD and DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.